tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate
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Description
Tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate is a useful research compound. Its molecular formula is C13H22N2O4 and its molecular weight is 270.329. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis of Amines
The compound plays a crucial role in the asymmetric synthesis of amines. N-tert-butanesulfinyl imines, closely related to the tert-butyl compound, are versatile intermediates used for this purpose. These imines activate for nucleophilic addition and are easily cleaved post-reaction, allowing efficient synthesis of enantioenriched amines, including amino acids and amino alcohols (Ellman, Owens, & Tang, 2002).
Crystal Structure and Molecular Conformation
Research on related compounds demonstrates their use in understanding crystal structures and molecular conformations. For example, studies on tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, which shares functional groups with our compound of interest, have revealed insights into intermolecular bonding and molecular conformation in solid states (Kozioł et al., 2001).
Polymorphic Forms in Pharmaceuticals
Compounds like tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate are crucial in studying polymorphic forms of pharmaceuticals. For example, research on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, which has a similar structure, has revealed different polymorphic forms, essential for understanding drug stability and efficacy (Gebreslasie, Jacobsen, & Görbitz, 2011).
Nucleophilic Substitutions and Radical Reactions
These compounds are also valuable in studying nucleophilic substitutions and radical reactions in organic chemistry. For instance, tert-butyl phenylazocarboxylates, with similar tert-butyl groups, are used to explore various chemical reactions, including aromatic aminations and modifications through radical reactions (Jasch, Höfling, & Heinrich, 2012).
Synthesis of Cryptophycin-24
In medicinal chemistry, similar compounds are used in the synthesis of complex molecules like cryptophycin-24, which has significant pharmaceutical implications. Research demonstrates efficient synthesis protocols for components of cryptophycins, showcasing the importance of tert-butyl-based compounds in complex organic syntheses (Eggen et al., 2000).
Properties
IUPAC Name |
tert-butyl (3S)-3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7H2,1-6H3,(H,15,17)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQGGLCCSOSZCJ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C#N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C#N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198320-35-2 |
Source
|
Record name | tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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